What is the CAS registry number for 4-Methyl-2-vinylaniline
What is the CAS registry number for 4-Methyl-2-vinylaniline
An In-Depth Technical Guide to 4-Methyl-2-vinylaniline
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-Methyl-2-vinylaniline (CAS No: 107734-14-5), a substituted aniline of significant interest in synthetic chemistry. The molecule's bifunctional nature, possessing both a reactive vinyl group and a nucleophilic amino group, makes it a versatile building block for the synthesis of polymers, heterocyclic compounds, and complex organic molecules relevant to pharmaceutical and materials science research. This document details its chemical identity, potential synthetic methodologies, key applications, and critical safety protocols, offering researchers and drug development professionals a foundational resource for its use.
Chemical Identity and Physicochemical Properties
4-Methyl-2-vinylaniline is an aromatic amine distinguished by a vinyl substituent ortho to the amino group and a methyl group in the para position. This specific arrangement of functional groups dictates its reactivity and potential applications.
Caption: Chemical structure and identifiers of 4-Methyl-2-vinylaniline.
The physicochemical properties of this compound are summarized below. Data for closely related vinyl anilines are included for context, as specific experimental values for 4-Methyl-2-vinylaniline are not extensively published.
| Property | Value / Description | Source |
| CAS Registry Number | 107734-14-5 | [1] |
| Molecular Formula | C9H11N | [1] |
| Molecular Weight | 133.19 g/mol | [1] |
| Appearance | Assumed to be a liquid, potentially colorless to yellow/brown, similar to related anilines. | [2][3] |
| SMILES Code | NC1=CC=C(C)C=C1C=C | [1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Toluene, Acetone, Methanol). Limited solubility in water. | [2][4] |
| Boiling Point | Not specified; 4-Vinylaniline has a b.p. of 213-214 °C. | [4] |
| Density | Not specified; 4-Vinylaniline has a density of 1.017 g/mL at 25 °C. | [4] |
Synthesis Methodologies
The synthesis of substituted vinyl anilines can be approached through several established organometallic and classical reactions. While a specific, optimized protocol for 4-Methyl-2-vinylaniline is not widely published, the following methodologies, proven for analogous structures like 4-vinylaniline, represent the most logical and adaptable synthetic routes.
Palladium-Catalyzed Cross-Coupling (Heck Reaction)
The Heck reaction is a powerful method for forming carbon-carbon bonds, specifically by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This is a highly reliable route for installing the vinyl group.
Reaction Scheme: 2-Bromo-4-methylaniline + Ethylene → 4-Methyl-2-vinylaniline
Caption: Generalized workflow for the synthesis of 4-Methyl-2-vinylaniline via a Heck cross-coupling reaction.
Experimental Protocol (Exemplary):
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Vessel Preparation: A dried Schlenk flask is charged with 2-bromo-4-methylaniline (1.0 eq), a palladium catalyst such as palladium(II) acetate (0.02 eq), and a phosphine ligand like triphenylphosphine (0.04 eq).
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Reagent Addition: Anhydrous solvent (e.g., DMF or acetonitrile) is added, followed by a suitable base like triethylamine (2.0 eq).
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Inerting: The reaction mixture is thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
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Vinyl Source Introduction: The vinylating agent, such as potassium vinyltrifluoroborate (1.2 eq), is added. Alternatively, the reaction can be conducted under a positive pressure of ethylene gas.
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Reaction: The mixture is heated to 80-100 °C and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aniline is consumed.
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Work-up: Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 4-Methyl-2-vinylaniline.
Dehydration of a Phenylethanolamine Intermediate
An alternative classical approach involves the synthesis of a 2-(1-hydroxyethyl)-4-methylaniline intermediate, followed by its dehydration to form the vinyl group.[5]
Reaction Scheme: 2-Acetyl-4-methylaniline → 2-(1-Hydroxyethyl)-4-methylaniline → 4-Methyl-2-vinylaniline
This method avoids expensive organometallic catalysts but requires a two-step process. The first step is a reduction of the acetyl group (e.g., with NaBH₄), and the second is a strong acid or base-catalyzed dehydration.[5]
Applications in Research and Drug Development
The unique structure of 4-Methyl-2-vinylaniline makes it a valuable intermediate for several applications.
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Polymer Science: Like its well-studied isomer 4-vinylaniline (4-aminostyrene), this compound can act as a monomer or co-monomer in polymerization reactions.[2][4] The resulting polymers possess pendant amino groups that can be used for further functionalization, creating materials for conductive coatings, specialized resins, or biocompatible hydrogels.[4][6]
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Organic Synthesis Intermediate: The vinyl group is susceptible to a wide range of transformations (e.g., oxidation, hydroboration, cyclization), while the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings (e.g., quinolines, indoles). This dual reactivity allows for the construction of complex molecular scaffolds.
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Pharmaceutical Building Block: Aniline and its derivatives are foundational structures in medicinal chemistry.[3][7] 4-Methyl-2-vinylaniline can serve as a starting material for synthesizing novel compounds for screening as potential therapeutic agents. For example, related nitroanilines are used as intermediates in the synthesis of inhibitors for enzymes implicated in Alzheimer's disease.[8]
Safety, Handling, and Storage
As with all aniline derivatives, 4-Methyl-2-vinylaniline must be handled with appropriate caution. The following guidelines are synthesized from safety data for structurally similar chemicals.[9][10][11]
| Parameter | Guideline | Source(s) |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation or allergy/asthma symptoms. Suspected of causing cancer. | [10][11][12] |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, nitrile gloves, and a lab coat are mandatory. Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. | [10][13] |
| First Aid Measures | Inhalation: Move person to fresh air. Skin Contact: Immediately wash off with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. | [9][14] |
| Handling | Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Use only in a well-ventilated area. Wash hands thoroughly after handling. | [9][13] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., Argon) as anilines can be sensitive to air and light. Incompatible with strong oxidizing agents, acids, and bases. | [9][10][13] |
Characterization and Quality Control
To ensure the identity and purity of synthesized 4-Methyl-2-vinylaniline, a combination of analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the vinyl protons (typically between 5-7 ppm with distinct coupling patterns), aromatic protons, the methyl group singlet, and the broad amine (-NH₂) protons.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight of the compound via the molecular ion peak in the mass spectrum.
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and C=C stretching of the vinyl group (around 1630 cm⁻¹).
References
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PrepChem.com. (n.d.). Synthesis of p-aminostyrene. Retrieved from [Link]
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NextSDS. (n.d.). 4-vinylaniline — Chemical Substance Information. Retrieved from [Link]
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Max-Planck-Institut für Kohlenforschung. (n.d.). Supporting Information. Retrieved from [Link]
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Patsnap Eureka. (2018). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]
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Zeitschrift für Naturforschung B. (n.d.). Alkynylsilanes and Alkynyl(vinyl)silanes. Synthesis, Molecular Structures and Multinuclear Magnetic Resonance Study. Retrieved from [Link]
-
Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]
Sources
- 1. 107734-14-5| 4-Methyl-2-vinylaniline| Ambeed [ambeed.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 4. 4-Vinylanilin | 1520-21-4 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-Vinylaniline | High Purity Reagent | RUO [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. nextsds.com [nextsds.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. medline.com [medline.com]
